3-(4-Ethylphenyl)thiolan-3-ol
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Overview
Description
3-(4-Ethylphenyl)thiolan-3-ol is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds This particular compound features a thiolane ring substituted with a 4-ethylphenyl group at the third position and a hydroxyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylmagnesium bromide with 3-chloropropanethiol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The resulting intermediate is then cyclized to form the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylthiolan-3-ol: Lacks the ethyl group on the phenyl ring.
3-(4-Methylphenyl)thiolan-3-ol: Contains a methyl group instead of an ethyl group.
3-(4-Isopropylphenyl)thiolan-3-ol: Features an isopropyl group on the phenyl ring.
Uniqueness
3-(4-Ethylphenyl)thiolan-3-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethylphenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZCGFFYZURQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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